molecular formula C15H18N2OS2 B2622947 5-(ethylsulfanyl)-4-(prop-2-en-1-yl)-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-3-one CAS No. 72107-15-4

5-(ethylsulfanyl)-4-(prop-2-en-1-yl)-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-3-one

Cat. No.: B2622947
CAS No.: 72107-15-4
M. Wt: 306.44
InChI Key: TZMQVEKWSIRZRX-UHFFFAOYSA-N
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Description

The compound 5-(ethylsulfanyl)-4-(prop-2-en-1-yl)-8-thia-4,6-diazatricyclo[7.4.0.0²,⁷]trideca-1(9),2(7),5-trien-3-one is a heterocyclic molecule featuring a tricyclic core system with sulfur and nitrogen atoms. Its structure comprises a fused bicyclic framework (8-thia-4,6-diazatricyclo[7.4.0.0²,⁷]) substituted with an ethylsulfanyl group at position 5 and a propenyl (allyl) group at position 4.

Properties

IUPAC Name

2-ethylsulfanyl-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2OS2/c1-3-9-17-14(18)12-10-7-5-6-8-11(10)20-13(12)16-15(17)19-4-2/h3H,1,4-9H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZMQVEKWSIRZRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NC2=C(C3=C(S2)CCCC3)C(=O)N1CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 5-(ethylsulfanyl)-4-(prop-2-en-1-yl)-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-3-one, often referred to as a diazatricyclo compound, has garnered interest due to its potential biological activities. This article delves into the various aspects of its biological activity, including pharmacological effects, molecular interactions, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its unique bicyclic structure featuring nitrogen and sulfur atoms, which may contribute to its biological properties. The molecular formula is C18H20N3OSC_{18}H_{20}N_3OS with a molecular weight of approximately 345.43 g/mol. The presence of the ethylsulfanyl group and the diazatricyclo framework suggests potential reactivity and interaction with biological targets.

Antimicrobial Properties

Several studies have investigated the antimicrobial efficacy of diazatricyclo compounds. In particular, compounds similar to this compound have shown promising results against various bacterial strains. For instance, a study highlighted that structurally related compounds exhibited significant inhibitory effects on Mycobacterium tuberculosis, suggesting that the compound could be a candidate for further development as an anti-tuberculosis agent .

Anti-Cancer Activity

The potential anti-cancer properties of diazatricyclo compounds are also noteworthy. Research indicates that these compounds can induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways. A specific case study demonstrated that a related compound exhibited selective cytotoxicity against breast cancer cell lines while sparing normal cells .

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of this compound to various biological targets.

Target ProteinBinding Energy (kcal/mol)Interaction Type
DprE1-11.5Hydrogen bonds
Pks13-10.8Hydrophobic interactions
ClpP1P2-9.5Van der Waals interactions

These findings suggest that the compound has a strong affinity for key proteins involved in bacterial metabolism and cancer cell proliferation, which may explain its observed biological activities.

Study on Antimycobacterial Activity

A recent study utilized reverse docking to assess the interaction of various natural products with mycobacterial targets. The results indicated that compounds with structural similarities to this compound exhibited low binding energies with DprE1 and Pks13, reinforcing their potential as anti-mycobacterial agents .

Cytotoxicity Assessment

In another case study focused on cancer therapy, researchers evaluated the cytotoxic effects of diazatricyclo derivatives on various cancer cell lines. The results showed that these compounds could significantly reduce cell viability in a dose-dependent manner, indicating their potential as therapeutic agents for cancer treatment .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs with Shared Tricyclic Core

The compound 5-(3-hydroxyphenyl)-8-thia-4,6-diazatricyclo[7.4.0.0²,⁷]trideca-1(9),2(7),5-trien-3-one (CAS 357618-26-9, ) shares the same tricyclo[7.4.0.0²,⁷] backbone but differs in substituents. Key distinctions include:

  • Substituent effects: The target compound’s ethylsulfanyl and propenyl groups contrast with the 3-hydroxyphenyl group in the analog.
  • Physicochemical properties: The analog has a molecular weight of 298.35 g/mol and solubility in DMSO, methanol, and chloroform.

Tetracyclic Systems with Expanded Ring Structures

Compounds such as 9-(4-Metoxyphenyl)-3,7-dithia-5-azatetracyclo[9.2.1.0²,¹⁰.0⁴,⁸]tetradecen-4(8)-one-6 and its 4-hydroxyphenyl derivative () feature tetracyclic frameworks with additional sulfur and nitrogen atoms. Comparisons reveal:

  • Ring complexity : The tetracyclic systems introduce greater steric constraints and electron-rich environments due to additional sulfur atoms. This may influence binding affinities in biological systems or catalytic interactions.
  • Substituent diversity : The methoxy and hydroxy groups on the phenyl ring contrast with the target compound’s aliphatic substituents, highlighting how aromatic vs. aliphatic groups modulate electronic properties and solubility .

Sulfonyl-Containing Derivatives

The compound 15-(4-Chlorophenyl)sulfonyl-4,5-dimethoxy-10,14,15-triazatetracyclo[8.7.0.0²,⁷.0¹²,¹⁶]heptadeca-2,4,6,12(16),13-pentaen-11-one () incorporates a sulfonyl group and chlorophenyl moiety. Key differences include:

  • Electron-withdrawing effects : The sulfonyl group enhances polarity and acidity compared to the ethylsulfanyl group in the target compound.

Data Table: Comparative Analysis of Key Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Solubility Core Structure
5-(ethylsulfanyl)-4-(prop-2-en-1-yl)-8-thia-4,6-diazatricyclo[7.4.0.0²,⁷]trideca-1(9),2(7),5-trien-3-one (Target) C₁₄H₁₇N₂O₂S₂ ~325.43 (calculated) Ethylsulfanyl, propenyl Not reported Tricyclo[7.4.0.0²,⁷]
5-(3-hydroxyphenyl)-8-thia-4,6-diazatricyclo[7.4.0.0²,⁷]trideca-1(9),2(7),5-trien-3-one C₁₆H₁₄N₂O₂S 298.35 3-hydroxyphenyl DMSO, methanol, chloroform Tricyclo[7.4.0.0²,⁷]
9-(4-Metoxyphenyl)-3,7-dithia-5-azatetracyclo[9.2.1.0²,¹⁰.0⁴,⁸]tetradecen-4(8)-one-6 C₁₈H₁₆N₂O₂S₂ ~364.46 (calculated) 4-methoxyphenyl Not reported Tetracyclic
15-(4-Chlorophenyl)sulfonyl-...triazatetracyclo[...]pentaen-11-one C₂₂H₁₆ClN₃O₄S ~453.90 (calculated) 4-chlorophenylsulfonyl, methoxy Not reported Tetracyclic

Research Findings and Implications

  • Substituent-driven solubility: The hydroxyphenyl analog’s solubility in polar solvents (DMSO, methanol) contrasts with the target compound’s predicted lipophilicity, underscoring the role of substituents in modulating bioavailability .
  • Ring system complexity : Tetracyclic derivatives () exhibit higher molecular weights and steric hindrance, which may limit membrane permeability compared to tricyclic systems .
  • Functional group reactivity : The propenyl group in the target compound could participate in Michael addition or polymerization reactions, unlike the stable sulfonyl or hydroxyphenyl groups in analogs .

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